molecular formula C15H10Br2ClN3O3 B10956149 N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B10956149
M. Wt: 475.52 g/mol
InChI Key: KPTJGFJMFSDVRZ-FBCYGCLPSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a dibromo-hydroxybenzylidene moiety, and a hydrazinyl-oxoacetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazinyl-oxoacetamide core, followed by the introduction of the chlorophenyl and dibromo-hydroxybenzylidene groups. Common reagents used in these reactions include hydrazine derivatives, chlorophenyl compounds, and brominated phenols. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology: In biological research, N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways, such as the PI3K/Akt and MAPK pathways, which regulate cell growth and survival.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-oxoacetamide: This compound shares the chlorophenyl and oxoacetamide moieties but lacks the dibromo-hydroxybenzylidene group.

    2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide: This compound contains the dibromo-hydroxybenzylidene and oxoacetamide groups but lacks the chlorophenyl group.

Uniqueness: N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and dibromo-hydroxybenzylidene groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H10Br2ClN3O3

Molecular Weight

475.52 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Br2ClN3O3/c16-11-5-8(6-12(17)13(11)22)7-19-21-15(24)14(23)20-10-3-1-9(18)2-4-10/h1-7,22H,(H,20,23)(H,21,24)/b19-7+

InChI Key

KPTJGFJMFSDVRZ-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Cl

Origin of Product

United States

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